molecular formula C10H13BrZn B14880778 2,3,5,6-TetramethylphenylZinc bromide

2,3,5,6-TetramethylphenylZinc bromide

Cat. No.: B14880778
M. Wt: 278.5 g/mol
InChI Key: YNUIWDXUCFBMLB-UHFFFAOYSA-M
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Description

2,3,5,6-Tetramethylphenylzinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable reagent in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-Tetramethylphenylzinc bromide typically involves the reaction of 2,3,5,6-tetramethylbromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as follows:

2,3,5,6-Tetramethylbromobenzene+Zn2,3,5,6-Tetramethylphenylzinc bromide\text{2,3,5,6-Tetramethylbromobenzene} + \text{Zn} \rightarrow \text{this compound} 2,3,5,6-Tetramethylbromobenzene+Zn→2,3,5,6-Tetramethylphenylzinc bromide

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetramethylphenylzinc bromide undergoes various types of reactions, including:

    Nucleophilic Substitution: It can react with electrophiles to form new carbon-carbon bonds.

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Coupling Reactions: It is often used in cross-coupling reactions, such as Negishi coupling, to form biaryl compounds.

Common Reagents and Conditions

    Electrophiles: Alkyl halides, acyl chlorides, and aldehydes.

    Catalysts: Palladium or nickel catalysts are commonly used in coupling reactions.

    Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc compound.

Major Products

The major products formed from reactions involving this compound include substituted aromatic compounds, alcohols, and ketones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,3,5,6-Tetramethylphenylzinc bromide has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules for studying biological processes.

    Medicine: It is involved in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,3,5,6-Tetramethylphenylzinc bromide exerts its effects involves the transfer of the phenyl group to an electrophile. The zinc atom acts as a nucleophile, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,5,6-Tetramethylphenylzinc iodide
  • Phenylzinc bromide
  • tert-Butylzinc bromide
  • 2-Phenylethylzinc bromide

Uniqueness

2,3,5,6-Tetramethylphenylzinc bromide is unique due to its high reactivity and selectivity in forming carbon-carbon bonds. Its tetramethyl substitution pattern provides steric hindrance, which can influence the outcome of reactions and make it a valuable reagent in specific synthetic applications.

Properties

Molecular Formula

C10H13BrZn

Molecular Weight

278.5 g/mol

IUPAC Name

bromozinc(1+);1,2,4,5-tetramethylbenzene-6-ide

InChI

InChI=1S/C10H13.BrH.Zn/c1-7-5-9(3)10(4)6-8(7)2;;/h5H,1-4H3;1H;/q-1;;+2/p-1

InChI Key

YNUIWDXUCFBMLB-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C([C-]=C1C)C)C.[Zn+]Br

Origin of Product

United States

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